molecular formula C19H18FN5O4 B4320391 ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

Cat. No.: B4320391
M. Wt: 399.4 g/mol
InChI Key: URFSQFQNYVMWGA-UHFFFAOYSA-N
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Description

Ethyl [4-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate is a complex organic compound with a molecular formula of C19H18FN5O4 It is characterized by the presence of a tetrazole ring, a fluorophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Introduction of the fluorophenyl group: This step involves the reaction of the tetrazole intermediate with a fluorophenylamine derivative.

    Formation of the ethyl ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl [4-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the tetrazole ring.

    Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate: Contains a fluorophenyl group but differs in the presence of an amino and bromo substituent.

Uniqueness

Ethyl [4-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate is unique due to the presence of both a tetrazole ring and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[4-[2-[2-(2-fluoroanilino)-2-oxoethyl]tetrazol-5-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-2-28-18(27)12-29-14-9-7-13(8-10-14)19-22-24-25(23-19)11-17(26)21-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFSQFQNYVMWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Reactant of Route 3
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Reactant of Route 4
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Reactant of Route 5
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE
Reactant of Route 6
ETHYL 2-[4-(2-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]ACETATE

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